molecular formula C9H5F2NO2 B1321695 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile CAS No. 68119-31-3

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile

Cat. No.: B1321695
CAS No.: 68119-31-3
M. Wt: 197.14 g/mol
InChI Key: OGDSGFSPCQGELG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDSGFSPCQGELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC#N)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255676
Record name 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68119-31-3
Record name 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68119-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile typically involves the reaction of 2,2-difluorobenzo[D][1,3]dioxole with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs:
Compound Name (CAS) Core Structure Modifications Key Functional Groups
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde (656-42-8) Aldehyde instead of acetonitrile -CHO
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol (72768-97-9) Hydroxymethyl group -CH₂OH
2,2-Difluoro-4-iodobenzo[d][1,3]dioxole (531508-54-0) Iodo substitution at 4-position -I
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethanol (641631-96-1) Ethanol side chain -CH₂CH₂OH

Impact of Modifications :

  • Reactivity : The nitrile group in the target compound enables nucleophilic additions (e.g., forming amides or cyclopropanes), whereas aldehydes (656-42-8) are more electrophilic .
  • Metabolic Stability: Difluoro substitution at the 2,2-position enhances metabolic resistance compared to non-fluorinated analogs, as seen in CYP metabolism studies .

Spectroscopic and Physical Properties

NMR Data Comparison:
Compound (CAS) $ ^1H $ NMR (CDCl₃, δ ppm) $ ^{13}C $ NMR (CDCl₃, δ ppm)
Target Compound (68119-31-3) Not explicitly reported; inferred shifts: Nitrile carbon ~117 ppm
3af () δ 8.15 (d, 1H), 7.50 (dd, 1H), 3.92 (s, 3H) δ 164.2 (C=O), 55.5 (OCH₃)
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol δ 5.06 (s, 1H, -OH) δ 113.9 (C-F), 53.7 (CH₂OH)

Key Observations :

  • The nitrile group’s electron-withdrawing nature deshields adjacent protons, leading to distinct splitting patterns compared to alcohols or aldehydes.
  • Fluorine atoms induce characteristic upfield/downfield shifts in $ ^{19}F $ NMR (e.g., δ -50.06 ppm in cyclopropane derivatives ).

Advantages of Target Compound :

  • Cost-Effectiveness : Priced lower (€20.00/5g) than boronic acid analogs (€98/100mg) .
  • Scalability : Available in kilogram quantities (), critical for pharmaceutical manufacturing.

Recommendations :

    Biological Activity

    2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile (CAS No. 68119-31-3) is a synthetic organic compound with notable potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety, suggests various biological activities that warrant thorough investigation.

    • Molecular Formula : C₉H₅F₂N₁O₂
    • Molecular Weight : 197.14 g/mol
    • CAS Number : 68119-31-3

    The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The difluorobenzo[d][1,3]dioxole structure enhances the compound's stability and reactivity, facilitating its participation in various biochemical pathways. The acetonitrile group may contribute to its solubility and interaction with biological macromolecules.

    Biological Activity

    Research has shown that compounds containing the difluorobenzo[d][1,3]dioxole structure exhibit significant biological activities:

    Anticancer Activity

    Recent studies have highlighted the potential of fluorinated compounds in cancer therapy. For instance, fluorinated derivatives of glucose analogs have demonstrated enhanced cytotoxic effects against glioblastoma cells by inhibiting glycolysis more effectively than their non-fluorinated counterparts . This indicates that similar mechanisms may be applicable to this compound.

    Neuroprotective Effects

    In vitro studies suggest that compounds with similar structures can exhibit neuroprotective properties by modulating oxidative stress pathways. The presence of fluorine atoms can enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases.

    Case Studies and Research Findings

    Several studies have focused on related compounds and their biological activities:

    • Fluorinated Derivatives : A study on fluorinated derivatives of 2-deoxy-d-glucose demonstrated that these compounds could inhibit hexokinase activity more effectively than non-fluorinated variants. This suggests that modifications at the C-2 position can enhance pharmacological properties .
    • Cystic Fibrosis Treatment : Research has indicated that compounds derived from difluorobenzo[d][1,3]dioxole structures may be useful in treating CFTR-mediated diseases such as cystic fibrosis. These compounds are being explored for their ability to stabilize protein interactions crucial for cellular function .

    Data Summary Table

    PropertyValue
    Molecular FormulaC₉H₅F₂N₁O₂
    Molecular Weight197.14 g/mol
    CAS Number68119-31-3
    Anticancer ActivityInhibits glycolysis in GBM cells
    Neuroprotective EffectsModulates oxidative stress

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